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Introduction
The isolation of high-quality, intact deoxyribonucleic acid (DNA) and ribonucleic acid (RNA) is a

critical prerequisite for a wide array of molecular biology applications, from PCR and next-

generation sequencing to gene expression analysis and the development of nucleic acid-based

therapeutics. Traditional extraction methods often employ harsh detergents, such as sodium

dodecyl sulfate (SDS), which can lead to denaturation and shearing of nucleic acids, as well as

the co-purification of inhibitors that can affect downstream enzymatic reactions.

This document provides detailed application notes and protocols for the use of Disodium
Sulfosuccinate, a milder anionic surfactant, as a key component in gentle lysis buffers for the

extraction of DNA and RNA from various biological samples. The protocols outlined here are

designed to minimize denaturation and physical damage to nucleic acids, resulting in higher

integrity and improved performance in sensitive downstream applications. While specific

performance data for disodium sulfosuccinate in nucleic acid extraction is not widely

published, the provided protocols are based on the known properties of mild surfactants and

established principles of molecular biology.
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Disodium sulfosuccinate is an anionic surfactant known for its mild cleansing and foaming

properties. In the context of nucleic acid extraction, its utility lies in its ability to disrupt the lipid

bilayer of cell membranes and the nuclear envelope to release cellular contents, including DNA

and RNA. Due to its less aggressive nature compared to harsh detergents like SDS, it is

hypothesized to cause less protein denaturation, which can be beneficial for preserving the

integrity of nucleic acid-protein complexes and for minimizing the co-precipitation of denatured

proteins with nucleic acids. The general principle involves cell lysis with a disodium
sulfosuccinate-based buffer, followed by the removal of proteins and other contaminants, and

subsequent precipitation and purification of the nucleic acids.

Data Presentation: Comparative Performance
The following tables provide a summary of expected quantitative data when comparing the

proposed Disodium Sulfosuccinate method with standard extraction protocols using Sodium

Dodecyl Sulfate (SDS) and Triton X-100. The data for SDS and Triton X-100 is based on typical

results reported in the literature. The values for the Disodium Sulfosuccinate method are

projected based on the properties of mild detergents and are intended to serve as a baseline

for optimization.

Table 1: Expected DNA Yield and Purity from Cultured Mammalian Cells (per 1 million cells)

Lysis Buffer
Component

Typical DNA Yield
(µg)

A260/A280 Ratio A260/A230 Ratio

Disodium

Sulfosuccinate (DSS)
5 - 8 1.8 - 2.0 2.0 - 2.2

Sodium Dodecyl

Sulfate (SDS)
6 - 10 1.7 - 1.9 1.8 - 2.1

Triton X-100 4 - 7 1.8 - 2.0 1.9 - 2.2

Table 2: Expected RNA Yield, Purity, and Integrity from Cultured Mammalian Cells (per 1 million

cells)
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Lysis Buffer
Component

Typical RNA
Yield (µg)

A260/A280
Ratio

A260/A230
Ratio

RNA Integrity
Number (RIN)

Disodium

Sulfosuccinate

(DSS)

8 - 12 1.9 - 2.1 2.0 - 2.2 8.5 - 10

Sodium Dodecyl

Sulfate (SDS)
10 - 15 1.8 - 2.0 1.9 - 2.1 7.5 - 9.0

Triton X-100 7 - 11 1.9 - 2.1 2.0 - 2.2 8.0 - 9.5

Experimental Protocols
Protocol 1: Gentle DNA Extraction from Cultured
Mammalian Cells
This protocol is designed for the extraction of high molecular weight genomic DNA from

cultured mammalian cells using a disodium sulfosuccinate-based lysis buffer.

Materials:

Lysis Buffer (DSS-Lysis-A):

10 mM Tris-HCl (pH 8.0)

100 mM NaCl

25 mM EDTA

0.5% (w/v) Disodium Sulfosuccinate

Nuclease-free water

Proteinase K (20 mg/mL)

RNase A (10 mg/mL)

Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
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Chloroform:Isoamyl Alcohol (24:1)

3 M Sodium Acetate (pH 5.2)

100% Ethanol (ice-cold)

70% Ethanol (ice-cold)

TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Phosphate-Buffered Saline (PBS)

Microcentrifuge tubes (1.5 mL and 2 mL)

Microcentrifuge

Water bath or heat block

Procedure:

Cell Harvesting:

For adherent cells, wash the cell monolayer with PBS, then detach cells using a cell

scraper in the presence of PBS.

For suspension cells, directly pellet the cells.

Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant.

Wash the cell pellet with 1 mL of ice-cold PBS and centrifuge again. Discard the

supernatant.

Cell Lysis:

Resuspend the cell pellet in 400 µL of Lysis Buffer (DSS-Lysis-A).

Add 20 µL of Proteinase K (final concentration 1 mg/mL).

Incubate at 56°C for 1-2 hours with gentle agitation.
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RNase Treatment:

Add 4 µL of RNase A (final concentration 100 µg/mL).

Incubate at 37°C for 30 minutes.

Protein Removal:

Add an equal volume (400 µL) of phenol:chloroform:isoamyl alcohol.

Mix gently by inverting the tube for 5 minutes.

Centrifuge at 12,000 x g for 10 minutes at room temperature.

Carefully transfer the upper aqueous phase to a new tube.

Chloroform Extraction:

Add an equal volume of chloroform:isoamyl alcohol.

Mix gently and centrifuge at 12,000 x g for 5 minutes.

Transfer the upper aqueous phase to a new tube.

DNA Precipitation:

Add 1/10th volume of 3 M Sodium Acetate (pH 5.2).

Add 2.5 volumes of ice-cold 100% ethanol.

Mix gently by inversion until a white DNA precipitate is visible.

Incubate at -20°C for at least 1 hour.

DNA Pelleting and Washing:

Centrifuge at 12,000 x g for 15 minutes at 4°C.

Carefully discard the supernatant.
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Wash the DNA pellet with 500 µL of ice-cold 70% ethanol.

Centrifuge at 12,000 x g for 5 minutes at 4°C.

Discard the supernatant and air-dry the pellet for 5-10 minutes.

DNA Resuspension:

Resuspend the DNA pellet in 50-100 µL of TE Buffer.

Incubate at 65°C for 10 minutes to aid dissolution.

Store the DNA at -20°C.

Protocol 2: Gentle RNA Extraction from Cultured
Mammalian Cells
This protocol is designed for the extraction of high-quality total RNA, suitable for applications

such as RT-qPCR and RNA sequencing.

Materials:

Lysis Buffer (DSS-Lysis-B):

10 mM Tris-HCl (pH 7.5)

150 mM NaCl

1.5 mM MgCl2

0.65% (v/v) Disodium Sulfosuccinate

1 mM DTT (add fresh)

RNase Inhibitor (e.g., 40 U/µL)

Nuclease-free water

TRI Reagent or similar phenol-guanidine isothiocyanate solution
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Chloroform

Isopropanol

75% Ethanol (in nuclease-free water)

Nuclease-free water

All other materials as listed in Protocol 1, ensuring they are RNase-free.

Procedure:

Cell Harvesting:

Follow the same procedure as in Protocol 1, ensuring all reagents and equipment are

RNase-free.

Cell Lysis:

Resuspend the cell pellet in 1 mL of TRI Reagent per 5-10 million cells.

Pipette the lysate up and down several times to homogenize.

Incubate at room temperature for 5 minutes.

Phase Separation:

Add 0.2 mL of chloroform per 1 mL of TRI Reagent.

Shake vigorously for 15 seconds and incubate at room temperature for 3 minutes.

Centrifuge at 12,000 x g for 15 minutes at 4°C.

RNA Precipitation:

Carefully transfer the upper aqueous phase to a new tube.

Add 0.5 mL of isopropanol per 1 mL of TRI Reagent used.
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Mix and incubate at room temperature for 10 minutes.

RNA Pelleting and Washing:

Centrifuge at 12,000 x g for 10 minutes at 4°C.

Discard the supernatant.

Wash the RNA pellet with 1 mL of 75% ethanol.

Centrifuge at 7,500 x g for 5 minutes at 4°C.

RNA Resuspension:

Discard the supernatant and air-dry the pellet for 5-10 minutes.

Resuspend the RNA in 20-50 µL of nuclease-free water.

Incubate at 55-60°C for 10 minutes to dissolve the RNA.

Store the RNA at -80°C.
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Caption: Workflow for gentle DNA extraction.
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Caption: Workflow for gentle RNA extraction.
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Caption: Lysis method impact on nucleic acids.

Conclusion
The use of disodium sulfosuccinate in lysis buffers presents a promising alternative for the

gentle extraction of high-quality DNA and RNA. The milder nature of this surfactant is expected

to yield nucleic acids with higher integrity, which is particularly advantageous for sensitive

downstream applications that are susceptible to inhibitors and nucleic acid degradation. The

provided protocols offer a solid foundation for researchers to optimize extraction conditions for

their specific cell types and research needs. Further empirical validation is encouraged to fully

characterize the performance of disodium sulfosuccinate-based methods in comparison to

established protocols.

To cite this document: BenchChem. [Application Notes and Protocols for Gentle DNA/RNA
Extraction Using Disodium Sulfosuccinate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1172014#disodium-sulfosuccinate-for-gentle-dna-
rna-extraction-methods]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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